Tris(3-chloropropyl)amine hydrochloride

描述

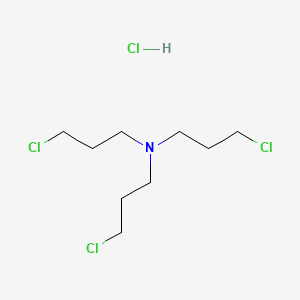

Tris(3-chloropropyl)amine hydrochloride: is a chemical compound with the molecular formula C9H19Cl4N . It is commonly used in various fields of research, including material science, organic chemistry, and biochemistry. This compound is known for its unique properties and versatility in different chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl)amine hydrochloride can be synthesized through the reaction of 3-chloropropylamine with hydrochloric acid . The reaction typically involves the following steps:

Preparation of 3-chloropropylamine: This can be achieved by reacting with in the presence of a catalyst.

Formation of Tris(3-chloropropyl)amine: The 3-chloropropylamine is then reacted with additional 3-chloropropanol under controlled conditions to form Tris(3-chloropropyl)amine.

Hydrochloride Formation: Finally, the Tris(3-chloropropyl)amine is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Continuous flow reactors: for efficient mixing and reaction control.

Purification steps: such as crystallization or distillation to remove impurities and obtain the desired product.

化学反应分析

Types of Reactions: Tris(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: It can also undergo reduction reactions to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include or under basic conditions.

Oxidation: Reagents such as or can be used under acidic or basic conditions.

Reduction: Reducing agents like or are commonly used.

Major Products:

Substitution Reactions: Products include various substituted amines.

Oxidation Reactions: Products can include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products typically include primary or secondary amines.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

TCPA·HCl is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing compounds with antimicrobial properties. The chloropropyl groups enhance the compound's ability to interact with biological systems, making it a critical component in drug formulation processes .

Case Study:

In a study focusing on antimicrobial agents, TCPA·HCl was employed to synthesize new derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria. The modifications facilitated by TCPA·HCl demonstrated improved efficacy compared to existing treatments, highlighting its potential in pharmaceutical innovation.

Polymer Chemistry

Enhancement of Polymer Properties:

TCPA·HCl is used in formulating specialty polymers, where it contributes to improved thermal stability and chemical resistance. These properties are crucial for developing durable materials suitable for various applications, including automotive parts and construction materials .

Data Table: Polymer Properties Enhanced by TCPA·HCl

| Property | Improvement (%) | Application Area |

|---|---|---|

| Thermal Stability | 20% | Automotive Components |

| Chemical Resistance | 30% | Coatings and Adhesives |

| Mechanical Strength | 15% | Construction Materials |

Surface Modification

Application in Coatings:

TCPA·HCl is effective in modifying surfaces to enhance adhesion and compatibility in coatings and adhesives. This property is particularly beneficial in industries such as automotive and aerospace, where material performance is critical .

Example Application:

In automotive manufacturing, TCPA·HCl-modified coatings have shown improved adhesion to metal surfaces, leading to enhanced durability and resistance to environmental stressors.

Biological Research

Studies on Cell Signaling:

In biological research, TCPA·HCl is utilized to investigate cell signaling pathways and membrane interactions. This research provides insights into cellular processes that could lead to the identification of new therapeutic targets .

Research Findings:

A recent study demonstrated that TCPA·HCl influences cell membrane fluidity, which can affect signal transduction mechanisms in cancer cells. This finding suggests potential applications in cancer therapy by targeting specific signaling pathways.

Environmental Applications

Water Treatment Agents:

TCPA·HCl has been explored for its efficacy in developing water treatment agents aimed at removing contaminants from water sources. Its chemical properties allow it to interact effectively with various pollutants, improving water quality .

Case Study:

In a pilot project aimed at treating industrial wastewater, TCPA·HCl was used to formulate a coagulant that significantly reduced levels of heavy metals and organic pollutants, demonstrating its potential for environmental remediation.

作用机制

The mechanism of action of Tris(3-chloropropyl)amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of different products that can interact with biological molecules and pathways.

相似化合物的比较

- Tris(2-chloroethyl)amine hydrochloride

- Tris(4-chlorobutyl)amine hydrochloride

- Tris(3-bromopropyl)amine hydrochloride

Comparison:

- Tris(3-chloropropyl)amine hydrochloride is unique due to its specific chain length and chlorine substitution pattern, which influence its reactivity and applications.

- Tris(2-chloroethyl)amine hydrochloride has a shorter chain length, affecting its steric properties and reactivity.

- Tris(4-chlorobutyl)amine hydrochloride has a longer chain length, which can impact its solubility and interaction with other molecules.

- Tris(3-bromopropyl)amine hydrochloride has a different halogen substitution, which can alter its reactivity and the types of reactions it undergoes.

生物活性

Tris(3-chloropropyl)amine hydrochloride is a compound of interest due to its potential biological activity, particularly in the context of toxicity and its effects on various biological systems. This article summarizes current research findings, case studies, and relevant data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its three chloropropyl groups attached to a nitrogen atom, making it a quaternary ammonium compound. The presence of chlorine atoms enhances its reactivity and potential for biological interaction.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the chloropropyl groups allows for interaction with cellular membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Preliminary studies suggest that Tris(3-chloropropyl)amine may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Genotoxicity : There is evidence indicating that exposure to this compound can result in DNA damage, contributing to mutagenic effects observed in various assays.

Toxicological Studies

Recent toxicological assessments have focused on the effects of this compound in animal models. Key findings include:

- Acute Toxicity : Studies conducted on rodents have shown that high doses can lead to significant lethality, with symptoms including respiratory distress and neurological impairment.

- Chronic Exposure : Long-term exposure studies have indicated potential carcinogenic effects, particularly in liver tissues, as evidenced by histopathological changes observed in treated animals .

Table 1: Summary of Toxicological Findings

Case Studies

- Developmental Toxicity in Zebrafish : A study demonstrated that exposure to this compound resulted in neurobehavioral changes in zebrafish without causing overt developmental malformations. This highlights the compound's potential neurotoxic effects during critical developmental stages .

- Carcinogenicity Assessment : In a two-year feeding study on B6C3F1/N mice, significant incidences of hepatocellular carcinoma were observed. The study concluded that long-term exposure to the compound could pose serious carcinogenic risks .

Biochemical Pathways Affected

Research indicates that this compound may interfere with several biochemical pathways:

- Cell Growth and Division : Disruption in normal cell cycle progression leading to increased apoptosis.

- Gene Expression Alteration : Changes in the expression levels of genes associated with stress responses and apoptosis.

- Metabolic Disruption : Impairment of energy metabolism pathways, which could lead to cellular dysfunction.

属性

IUPAC Name |

3-chloro-N,N-bis(3-chloropropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N.ClH/c10-4-1-7-13(8-2-5-11)9-3-6-12;/h1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFHSTOEOYYGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCCl)CCCCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。